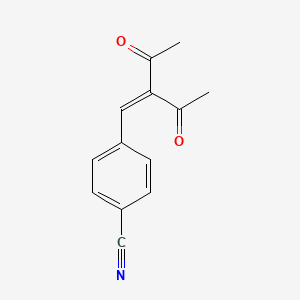

4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile

Description

Contextualization within Contemporary Organic Synthesis and Functionalized Molecules

Contemporary organic synthesis is increasingly geared towards the creation of molecules with high degrees of structural complexity and functional group density. The pursuit of such molecules is driven by the need for novel compounds with specific, tailored properties for applications in fields ranging from materials science to pharmacology. The design and synthesis of new functional materials is a growing area of interest, with a focus on creating materials capable of recognizing and binding with small molecules for applications in sensing, delivery, and property modification. royalsocietypublishing.org

The structure of 4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile, with its conjugated system, multiple carbonyl groups, and a nitrile moiety, exemplifies the class of highly functionalized molecules that are central to modern synthetic efforts. The development of synthetic routes to such compounds often requires sophisticated strategies, including multi-component reactions and advanced catalytic methods, to achieve the desired chemo- and regioselectivity. The ability to construct such intricate molecular frameworks is a testament to the power and precision of modern synthetic organic chemistry.

Significance of Multifunctionalized Benzonitrile (B105546) Derivatives in Synthetic Chemistry

Benzonitrile and its derivatives are versatile building blocks in organic synthesis. atamankimya.comrsc.org The nitrile group is a valuable functional moiety that can be transformed into a variety of other groups, including amines, amides, and carboxylic acids. nj-finechem.com This chemical versatility makes benzonitrile derivatives key intermediates in the synthesis of a wide range of products, including pharmaceuticals, dyes, and advanced coatings. rsc.orgnih.gov

Multifunctionalized benzonitrile derivatives, which contain additional reactive sites, are of particular importance. These molecules can undergo a cascade of reactions, allowing for the rapid construction of complex molecular scaffolds. For instance, the presence of carbonyl and enone functionalities alongside the nitrile group in this compound offers multiple handles for further chemical modification. This multifunctionality is highly sought after in drug discovery, where the ability to generate a diverse library of related compounds from a common precursor is crucial for structure-activity relationship studies. nih.govresearchgate.net Furthermore, benzonitrile-containing molecules have been investigated for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other advanced optoelectronic materials. rsc.org

Overview of Advanced Spectroscopic Approaches for Structural Characterization in Complex Organic Systems

The unambiguous determination of the structure of a complex organic molecule like this compound is a critical step that relies on a suite of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive characterization.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its exact molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the connectivity of atoms and the presence of stable substructures within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The characteristic stretching and bending vibrations of bonds absorb infrared radiation at specific frequencies. For this compound, one would expect to observe distinct absorption bands corresponding to the nitrile (C≡N), carbonyl (C=O), and carbon-carbon double (C=C) bonds, as well as vibrations associated with the aromatic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the detailed structure of organic compounds in solution.

¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of hydrogen atoms in the molecule. The chemical shift of each proton is indicative of its electronic environment, and spin-spin coupling patterns reveal which protons are adjacent to one another.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of distinct signals indicates the number of unique carbon environments, and their chemical shifts can help to identify the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the complete connectivity of the molecule by revealing correlations between protons, between carbons and their attached protons, and between carbons and protons that are two or three bonds away, respectively. The combination of these spectroscopic methods provides a powerful and comprehensive approach to the structural elucidation of complex organic molecules. researchgate.net

Below is a hypothetical table of expected spectroscopic data for this compound, illustrating the kind of information that would be sought for its characterization.

| Spectroscopic Technique | Hypothetical Data | Interpretation |

| Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₁₃H₁₂NO₂: 214.0863; found: 214.0865 | Confirms the molecular formula of the compound. |

| Infrared (IR) Spectroscopy | ν(cm⁻¹): ~2230 (C≡N), ~1685 (C=O, ketone), ~1660 (C=O, enone), ~1600 (C=C) | Indicates the presence of nitrile, two distinct carbonyl environments, and a carbon-carbon double bond. |

| ¹H NMR Spectroscopy | δ (ppm): 8.0-7.5 (4H, m), 7.2 (1H, s), 2.4 (3H, s), 2.2 (3H, s) | Suggests signals for the aromatic protons, the vinylic proton, and two distinct methyl groups. |

| ¹³C NMR Spectroscopy | δ (ppm): ~200 (C=O), ~195 (C=O), ~140-128 (aromatic/vinylic C), ~118 (C≡N), ~30 (CH₃), ~28 (CH₃) | Indicates the presence of two carbonyl carbons, multiple aromatic and vinylic carbons, the nitrile carbon, and two methyl carbons. |

Structure

3D Structure

Properties

CAS No. |

81764-99-0 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-(2-acetyl-3-oxobut-1-enyl)benzonitrile |

InChI |

InChI=1S/C13H11NO2/c1-9(15)13(10(2)16)7-11-3-5-12(8-14)6-4-11/h3-7H,1-2H3 |

InChI Key |

WMUQCKSADOZOCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CC1=CC=C(C=C1)C#N)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Acetyl 3 Oxo 1 Butenyl Benzonitrile and Analogues

Retrosynthetic Analysis of the 4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

Strategic Disconnections for the Substituted Butenyl Moiety

The central feature of the target molecule is the α,β-unsaturated ketone within the substituted butenyl chain. A logical primary disconnection is at the carbon-carbon double bond, which points towards a condensation reaction as the final bond-forming step. This disconnection simplifies the butenyl moiety into two key synthons: an electrophilic component derived from an aromatic aldehyde and a nucleophilic enolate component from a β-dicarbonyl compound.

Another key disconnection is at the C-C bond alpha to one of the carbonyl groups of the β-dicarbonyl portion. This suggests a Claisen-type condensation to form the diketone functionality itself from simpler ketone and ester precursors.

| Disconnection | Synthons | Corresponding Reagents | Reaction Type |

| C=C bond of the enone | 4-cyanobenzaldehyde (B52832) synthon and an acetylacetone (B45752) enolate synthon | 4-formylbenzonitrile and Acetylacetone | Condensation (e.g., Knoevenagel or Claisen-Schmidt) |

| C-C bond of the β-diketone | Acyl cation synthon and an acetone (B3395972) enolate synthon | Acetyl chloride/acetic anhydride (B1165640) and Acetone | Acylation/Claisen Condensation |

Considerations for the Benzonitrile (B105546) and Remote Ketone Functionalities

The benzonitrile group is a key functional handle. Its electron-withdrawing nature influences the reactivity of the aromatic ring and any attached functionalities. In a retrosynthetic sense, the nitrile group can be envisioned as arising from various precursors, such as an amide, an oxime, or via Sandmeyer reaction from an aniline (B41778) derivative. However, for synthetic efficiency, it is often advantageous to start with a commercially available benzonitrile derivative, such as 4-formylbenzonitrile or 4-acetylbenzonitrile, if the subsequent reactions are compatible with the nitrile functionality.

The remote ketone (the acetyl group) is part of a β-dicarbonyl system. The acidity of the central methylene (B1212753) protons in such a system is a crucial factor in planning the synthesis, as it allows for facile enolate formation under mild basic conditions, which is key for the condensation step.

Carbon-Carbon Bond Formation Strategies in the Construction of the Butenyl Chain

The construction of the butenyl chain relies on robust and well-established carbon-carbon bond-forming reactions.

Multi-Step Organic Synthesis Sequences for Complex Building Blocks

Condensation Reactions Involving Carbonyl Precursors

Condensation reactions are fundamental to the synthesis of α,β-unsaturated ketones. google.comarkat-usa.org The Claisen-Schmidt and Knoevenagel condensations are particularly relevant for the synthesis of this compound.

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with another carbonyl compound in the presence of a base or acid catalyst to form a β-hydroxy carbonyl compound, which then dehydrates to an α,β-unsaturated carbonyl compound. magritek.comscispace.comnih.gov In the context of the target molecule, this would involve the reaction of 4-formylbenzonitrile with acetylacetone. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the acetylacetone to form a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde. rsc.orgresearchgate.net

The Knoevenagel condensation is another powerful method for forming C=C bonds. wikipedia.orgchem-station.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups), such as acetylacetone. researchgate.net The reaction is often catalyzed by a weak base like an amine (e.g., piperidine) or its salt. wikipedia.org The initial adduct readily undergoes dehydration to yield the final α,β-unsaturated product.

| Reaction | Reactants | Catalyst/Conditions | Product |

| Claisen-Schmidt Condensation | 4-formylbenzonitrile, Acetylacetone | NaOH or KOH, Ethanol, room temp. or gentle heating | This compound |

| Knoevenagel Condensation | 4-formylbenzonitrile, Acetylacetone | Piperidine, Acetic Acid, Reflux in a suitable solvent (e.g., toluene) | This compound |

Acylation Reactions, Including Friedel-Crafts and Intramolecular Variants

Acylation reactions are crucial for introducing carbonyl functionalities. The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst (e.g., AlCl3). beilstein-journals.orgwikipedia.orglibretexts.orgyoutube.com While direct acylation of benzonitrile is challenging due to the deactivating nature of the nitrile group, Friedel-Crafts acylation of benzene (B151609) followed by subsequent functional group transformations to introduce the nitrile could be a viable, albeit longer, route. For instance, acylation of toluene (B28343) followed by oxidation of the methyl group to a carboxylic acid and then conversion to the nitrile is a possible sequence.

Intramolecular acylation reactions are useful for the synthesis of cyclic ketones. masterorganicchemistry.com While not directly applicable to the primary construction of the acyclic target molecule, this strategy is important in the synthesis of related cyclic analogues. For example, a suitably substituted butenyl benzonitrile with a terminal carboxylic acid could potentially undergo intramolecular Friedel-Crafts acylation to form a cyclic ketone. nih.govmdpi.com

Alkylation Methodologies for Substituted Alkenyl Systems

The alkylation of β-dicarbonyl compounds is a fundamental strategy for forming carbon-carbon bonds. The protons on the carbon atom situated between the two carbonyl groups of a β-dicarbonyl compound, such as acetylacetone (pentane-2,4-dione), are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles, including alkyl halides, in an S(_N)2 reaction. organic-chemistry.orgnih.govpressbooks.pub

In the context of synthesizing precursors for this compound, one could envision the alkylation of an acetylacetone derivative. For instance, a pre-functionalized alkenyl halide could be used to alkylate the enolate of acetylacetone. The choice of base is crucial to ensure complete enolate formation without promoting side reactions. Common bases for this purpose include alkoxides like sodium ethoxide or sodium methoxide. organic-chemistry.orgnih.gov

| Base | Solvent | Typical Substrate | Key Considerations |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Diethyl malonate | Base should match the ester to prevent transesterification. organic-chemistry.org |

| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfoxide (DMSO) | Various β-dicarbonyls | Can lead to both C- and O-alkylation depending on the substrate. pressbooks.pub |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Ethyl acetoacetate | Strong, non-nucleophilic base; requires anhydrous conditions. |

A direct synthesis of the target compound via alkylation would be challenging. A more plausible approach involves creating a key intermediate, for example, by attaching a phosphorus-containing group to the acetylacetone moiety, which can then undergo olefination reactions as described in the next section.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful methods for the synthesis of alkenes from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly relevant for the synthesis of this compound.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and a phosphine (B1218219) oxide. wikipedia.orgorganic-chemistry.orgbu.edu For the synthesis of the target compound, 4-cyanobenzaldehyde would react with a phosphorus ylide derived from a 3-halopentane-2,4-dione. The ylide is typically prepared by treating the corresponding phosphonium (B103445) salt with a strong base. bu.edumasterorganicchemistry.com The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphorus ylide. wikipedia.orgresearchgate.net This reaction typically shows excellent (E)-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org A plausible synthetic route to this compound would involve the reaction of 4-cyanobenzaldehyde with a phosphonate ester of acetylacetone, such as diethyl (2,4-dioxopentan-3-yl)phosphonate. The phosphonate is first deprotonated with a base (e.g., NaH, NaOMe) to generate the stabilized carbanion, which then reacts with the aldehyde. wikipedia.orgorganic-chemistry.org

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphorus ylide (from phosphonium salt) | Phosphonate carbanion (from phosphonate ester) |

| Reactivity | Less nucleophilic ylide | More nucleophilic carbanion, reacts with hindered ketones. orgsyn.org |

| Stereoselectivity | Depends on ylide stability (stabilized -> E, non-stabilized -> Z). organic-chemistry.org | Generally high (E)-selectivity. wikipedia.orgorganic-chemistry.org |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate (B84403) ester (easily removed). orgsyn.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions provide another powerful avenue for the synthesis of substituted alkenes.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To synthesize the target molecule, one could potentially couple 4-iodobenzonitrile (B145841) or 4-bromobenzonitrile (B114466) with an appropriate enone, such as 3-methylenepentane-2,4-dione. The success of this reaction would depend on the stability and accessibility of the enone partner.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. organic-chemistry.orglibretexts.org A potential route to this compound using this method would involve the reaction of 4-cyanophenylboronic acid with a vinyl halide or vinyl triflate derivative of acetylacetone. For example, 3-(1-bromovinyl)pentane-2,4-dione could be coupled with 4-cyanophenylboronic acid. The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally proceeds with retention of the alkene stereochemistry. libretexts.org

| Reaction | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) | Forms a substituted alkene. wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron compound + Aryl/Vinyl Halide or Triflate | Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | High functional group tolerance, stereoretentive. organic-chemistry.orglibretexts.org |

Strategies for Introducing and Modifying the Nitrile Functionality

While it is possible to introduce a nitrile group onto an aromatic ring through methods like the Sandmeyer reaction or palladium-catalyzed cyanation of aryl halides, a more efficient strategy for the synthesis of this compound is to utilize a starting material that already contains the nitrile group. Commercially available compounds such as 4-cyanobenzaldehyde orgsyn.orggoogle.com or 4-halobenzonitriles (e.g., 4-iodobenzonitrile or 4-bromobenzonitrile) are ideal starting points for the olefination and cross-coupling reactions described above. This approach avoids potentially harsh reaction conditions that might be incompatible with the dicarbonyl moiety of the target molecule.

Stereoselective and Regioselective Synthetic Approaches to Functionalized Olefins

The synthesis of a tetrasubstituted alkene like this compound presents significant stereochemical challenges.

The geometry of the double bond is a critical aspect of the synthesis. As previously mentioned, the Horner-Wadsworth-Emmons reaction is a reliable method for achieving high (E)-selectivity in the formation of α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org The thermodynamic stability of the intermediate oxaphosphetane generally favors the formation of the trans-alkene. organic-chemistry.org

In contrast, the Wittig reaction offers a pathway to (Z)-alkenes, particularly when using non-stabilized ylides. organic-chemistry.org However, for a substrate like the one required for the target molecule, the ylide would be stabilized by the adjacent carbonyl groups, which would favor the (E)-isomer. Therefore, for selective synthesis of the (E)-isomer of this compound, the HWE reaction would be the method of choice.

The target molecule, this compound, is achiral. However, the development of diastereoselective and enantioselective methods is crucial for the synthesis of chiral analogues that may have applications in medicinal chemistry or materials science.

Diastereoselective approaches could be relevant if a chiral center is present in either the aldehyde or the β-dicarbonyl precursor. For example, if a chiral β-dicarbonyl compound were to react with an achiral aldehyde, the formation of diastereomers would be possible. The stereochemical outcome would be influenced by steric and electronic factors in the transition state, and chiral auxiliaries could be employed to control the diastereoselectivity. researchgate.net

Enantioselective methodologies aim to create a single enantiomer of a chiral product from a prochiral substrate. For instance, an enantioselective conjugate addition of a nucleophile to a prochiral α,β-unsaturated dicarbonyl compound could establish a stereocenter. Organocatalysis has emerged as a powerful tool for such transformations. nih.gov Chiral catalysts, such as proline derivatives or chiral phosphoric acids, can activate the substrates and create a chiral environment that directs the approach of the nucleophile, leading to high enantioselectivity. nih.govorganic-chemistry.org Furthermore, enantioselective carbonyl-ene reactions catalyzed by chiral metal complexes can provide access to chiral homoallylic alcohols, which are versatile synthetic intermediates. organic-chemistry.org These advanced methodologies could be adapted to synthesize chiral derivatives of this compound.

Rational Design and Application of Protecting Group Strategies

The synthesis of complex organic molecules, particularly those with multiple functional groups like this compound, often necessitates the use of protecting groups. These are molecular entities temporarily introduced to mask a reactive functional group, preventing it from participating in a chemical reaction while transformations occur at other locations within the molecule. organic-chemistry.org The successful synthesis of highly functionalized targets relies heavily on the strategic implementation of these temporary shields to prevent side reactions and enhance chemoselectivity. total-synthesis.com

In the context of synthesizing a molecule such as this compound, which contains two distinct carbonyl functionalities (an acetyl group and an oxo group), protecting groups would be essential to control reactivity. For example, if a synthetic route required a nucleophilic addition to one carbonyl group while leaving the other untouched, the less reactive carbonyl could be temporarily protected. pressbooks.pub Acetals and ketals are common protecting groups for aldehydes and ketones, formed by reacting the carbonyl with an alcohol or a diol. pressbooks.pub These groups are stable under basic and nucleophilic conditions but can be easily removed by acidic hydrolysis. pressbooks.pub

The concept of "orthogonality" is crucial when multiple protecting groups are required in a single synthetic sequence. total-synthesis.com Orthogonal protecting groups can be removed under specific and distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org For instance, in a complex analogue, one hydroxyl group might be protected as a silyl (B83357) ether (removable by fluoride (B91410) ions), while another is protected as a benzyl (B1604629) ether (removable by hydrogenolysis). libretexts.org This strategy provides chemists with precise control over the sequential unmasking and reaction of different functional groups. jocpr.com

The following table summarizes the key considerations in the rational selection of a protecting group:

| Criteria for Selection | Description |

| Selective Introduction | The protecting group should react with the intended functional group with high selectivity and yield, leaving other functional groups intact. |

| Stability | The protected group must be stable and unreactive to the conditions of subsequent synthetic steps. total-synthesis.com |

| Ease of Removal | The protecting group should be removable under specific, mild conditions that do not alter other parts of the molecule. |

| High Yield | Both the protection and deprotection steps should proceed with high yields to maximize the overall efficiency of the synthesis. organic-chemistry.org |

| Orthogonality | In syntheses requiring multiple protecting groups, each should be removable without affecting the others. total-synthesis.com |

Ultimately, the goal is to design a synthetic pathway that is both efficient and selective, and the judicious use of protecting groups is a powerful tool to achieve this. While the ideal is a "protecting group-free" synthesis to shorten the number of steps, the complexity of many target molecules makes protecting group strategies an indispensable expedient in modern organic chemistry. organic-chemistry.orgtotal-synthesis.com

Principles of Sustainable Organic Synthesis and Green Chemistry in Complex Molecule Assembly

The assembly of complex molecules is increasingly guided by the principles of sustainable organic synthesis and green chemistry. Green chemistry is a philosophy that aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov This approach applies across the entire lifecycle of a chemical product, from its design and manufacture to its use and disposal, with the goal of preventing pollution at the molecular level. epa.gov

Historically, the synthesis of fine chemicals and pharmaceuticals has been associated with high levels of inefficiency, often generating significantly more waste than the product itself. pnas.org The concepts of "atom economy" and the "E-factor" (environmental factor) were developed to quantify this inefficiency, highlighting the need for more sustainable practices. pnas.org Atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. epa.gov Reactions like cycloadditions and rearrangements are inherently atom-economical. nih.gov

In assembling a complex molecule, several green chemistry principles are particularly relevant. technologynetworks.com The use of catalysis is preferred over stoichiometric reagents; catalysts are used in small amounts and can facilitate a single reaction multiple times, thereby minimizing waste. epa.gov Both transition-metal catalysts and organocatalysts offer greener alternatives to traditional methods. solubilityofthings.com Recent advancements have even focused on using abundant and non-toxic metals like iron and sodium as catalysts, reducing reliance on rare and expensive metals like palladium. unibe.ch

Another key principle is the use of safer solvents and reaction conditions. epa.gov Many traditional organic solvents are volatile, toxic, and environmentally harmful. nih.gov Green chemistry encourages the use of more benign alternatives like water, supercritical CO₂, or ionic liquids, or even conducting reactions in solvent-free conditions. pnas.orgnih.gov Additionally, designing processes for energy efficiency by conducting syntheses at ambient temperature and pressure can significantly reduce the environmental footprint of chemical manufacturing. nih.gov

The 12 principles of green chemistry provide a framework for chemists to design more sustainable synthetic processes:

| Principle | Description |

| 1. Waste Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. epa.gov |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. epa.gov |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. epa.gov |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible. epa.gov |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. nih.gov |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. epa.gov |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. epa.gov |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. epa.gov |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |

By integrating these principles, chemists can develop synthetic routes for complex molecules like this compound and its analogues that are not only efficient and elegant but also environmentally responsible. solubilityofthings.com

Reactivity and Mechanistic Studies of 4 2 Acetyl 3 Oxo 1 Butenyl Benzonitrile

General Reaction Pathways of the α,β-Unsaturated Ketone and Conjugated System

The enone moiety is expected to be the most reactive site in the molecule due to the polarization of the C=C and C=O double bonds.

Transformations Involving the Nitrile Functional Group in Complex Chemical Environments

The nitrile group is generally robust but can undergo several characteristic transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.

Reduction: Strong reducing agents like lithium aluminum hydride would reduce the nitrile to a primary amine.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form an intermediate imine, which can then be hydrolyzed to a ketone.

Aromatic Ring Reactivity and Directed Functionalization

The benzonitrile (B105546) ring contains two substituents: the nitrile group and the enone side chain. The nitrile group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. The enone substituent is also expected to be deactivating and meta-directing. Therefore, electrophilic substitution (e.g., nitration, halogenation) would be expected to occur at the positions meta to both groups, if at all, as the ring is significantly deactivated.

Intramolecular Rearrangements and Cyclization Processes

Without specific literature, discussion of intramolecular rearrangements is purely speculative. However, complex molecules with multiple functional groups can sometimes undergo unexpected cyclizations or rearrangements under thermal or catalytic conditions. For instance, it is conceivable that under certain conditions, a nucleophilic center generated elsewhere in the molecule could attack the nitrile group or the enone system, leading to the formation of a new ring system. Research on other substituted benzonitriles has shown that intramolecular cyclization can be a viable pathway to form heterocyclic compounds.

While the principles of organic chemistry allow for predictions about the reactivity of 4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile, there is a clear absence of specific experimental studies on this compound in the available scientific literature. A thorough and scientifically accurate article detailing its specific reaction pathways, as requested, cannot be generated at this time. The information presented above is based on the general reactivity of the constituent functional groups and should not be taken as a factual representation of the chemistry of the title compound.

Chemoselectivity and Regioselectivity in Reactions of Polyfunctionalized Systems

The reactivity of polyfunctionalized molecules like this compound is governed by the principles of chemoselectivity and regioselectivity, which dictate the outcome of chemical transformations when multiple reactive sites are present. The unique arrangement of a β-dicarbonyl system and an α,β-unsaturated ketone, further influenced by a terminal benzonitrile group, presents a complex substrate for chemical reactions. The interplay between these functional groups under various reaction conditions determines which part of the molecule reacts and in what manner.

The presence of both hard and soft electrophilic centers, as well as multiple acidic protons, allows for a rich and varied reaction chemistry. The selection of reagents, catalysts, and reaction conditions can steer the reaction towards a desired outcome, highlighting the importance of understanding the subtle electronic and steric factors at play.

Generally, reactions involving α,β-unsaturated ketones and 1,3-dicarbonyl compounds can proceed via 1,2-addition (to the carbonyl group) or 1,4-addition (Michael addition). The regioselectivity is often influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like enolates and cuprates, typically favor 1,4-addition.

Furthermore, the β-dicarbonyl moiety possesses acidic α-protons, making it a potent nucleophile in its enolate form. This allows for a variety of C-C bond-forming reactions. The chemoselectivity of these reactions is paramount, as the molecule could potentially react at either of the carbonyl groups or at the α,β-unsaturated system.

Influence of Reaction Conditions on Selectivity

The outcome of reactions with this compound is highly dependent on the chosen reaction conditions. Factors such as the nature of the catalyst (acidic, basic, or metallic), the solvent, and the temperature can significantly influence both chemoselectivity and regioselectivity. For instance, base-catalyzed reactions will favor the formation of the enolate from the β-dicarbonyl part, which can then act as a nucleophile. In contrast, acid-catalyzed conditions might activate the carbonyl groups towards nucleophilic attack.

The chemoselectivity of reactions catalyzed by ferric chloride hexahydrate with α,β-unsaturated ketones and 1,3-dicarbonyl compounds has been shown to be superior to classic base-mediated Michael reactions, which can suffer from side reactions like aldol (B89426) cyclizations and retro-Claisen reactions.

The following table illustrates the expected major products under different generalized reaction conditions when reacting this compound with a generic soft nucleophile (Nu⁻).

| Reaction Condition | Expected Major Product | Reaction Type |

|---|---|---|

| Kinetic control (low temperature, strong non-nucleophilic base) | Product of 1,4-conjugate addition | Michael Addition |

| Thermodynamic control (higher temperature, weaker base) | Product of 1,2-addition to the ketone | Aldol-type Addition |

| Lewis acid catalysis | Enhanced 1,4-conjugate addition | Lewis Acid-Catalyzed Michael Addition |

| Protic acid catalysis | Potential for competing 1,2- and 1,4-addition | Acid-Catalyzed Addition |

Role of the Benzonitrile Group

The electron-withdrawing nature of the benzonitrile group is expected to exert a significant influence on the reactivity of the entire molecule. By withdrawing electron density from the conjugated system, the nitrile group enhances the electrophilicity of the β-carbon in the α,β-unsaturated system, making it more susceptible to nucleophilic attack. This electronic effect generally favors 1,4-addition over 1,2-addition.

Theoretical studies on Michael additions have shown that strongly electron-withdrawing groups can significantly affect the regioselectivity of nucleophilic attack on α,β-unsaturated carbonyl compounds. The presence of such groups can lower the energy of the transition state for β-addition, making it the more favorable pathway.

Competition Between Reaction Sites

A key aspect of the reactivity of this compound is the competition between the different electrophilic sites: the two carbonyl carbons of the β-dicarbonyl moiety and the carbonyl carbon and β-carbon of the α,β-unsaturated system. The relative reactivity of these sites is a delicate balance of steric and electronic effects.

The following table outlines the potential competing reaction pathways when this compound is treated with a nucleophile.

| Reaction Site | Type of Addition | Controlling Factors | Favored by |

|---|---|---|---|

| β-carbon of the enone | 1,4-Conjugate Addition (Michael) | Electronic (soft nucleophiles) | Cuprates, enolates, thiols |

| Carbonyl of the enone | 1,2-Direct Addition | Charge (hard nucleophiles) | Organolithium reagents, Grignard reagents |

| Acetyl carbonyl | Nucleophilic Addition | Steric and electronic | Small, hard nucleophiles |

| Oxo-butenyl carbonyl | Nucleophilic Addition | Steric and electronic | Small, hard nucleophiles |

Catalytic Approaches in the Chemistry of 4 2 Acetyl 3 Oxo 1 Butenyl Benzonitrile

Applications of Transition Metal Catalysis in C-C and C-X Bond Formation

The 1,3-dicarbonyl unit within 4-(2-acetyl-3-oxo-1-butenyl)benzonitrile is structurally analogous to acetylacetone (B45752) (acac), a ubiquitous ligand in transition metal catalysis. wikipedia.orgresearchgate.net This similarity suggests that this compound can form stable chelate complexes with various transition metals, which could then be utilized in a range of catalytic C-C and C-X (where X is a heteroatom) bond-forming reactions.

The deprotonated β-dicarbonyl moiety can serve as a nucleophile in transition metal-catalyzed allylic alkylations, arylations, and vinylations. For instance, palladium catalysts are well-known to facilitate the reaction of soft nucleophiles, such as the enolate of 1,3-dicarbonyl compounds, with allylic electrophiles. The general mechanism for such a reaction would involve the formation of a π-allyl palladium complex, followed by nucleophilic attack by the enolate of this compound.

Furthermore, the vinylogous nature of the dicarbonyl system allows for regioselective functionalization. Depending on the reaction conditions and the metal catalyst employed, it may be possible to achieve selective alkylation or arylation at the central carbon of the dicarbonyl unit or at the terminal oxygen atoms. Copper and rhodium catalysts, for example, have been shown to mediate the O-alkylation and O-arylation of β-dicarbonyl compounds.

The presence of the benzonitrile (B105546) group also opens up possibilities for cross-coupling reactions. The cyano group can be a target for transformations, or the aryl ring itself can be functionalized via C-H activation, a field where transition metal catalysis has made significant strides. organic-chemistry.orgnih.govmdpi.com

Table 1: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Catalyst (Example) | Potential Product |

| Allylic Alkylation | Palladium(0) complexes | C-allylated dicarbonyl derivative |

| Arylation | Copper(I) or Palladium(II) complexes | C-arylated or O-arylated derivatives |

| C-H Activation | Rhodium(III) or Ruthenium(II) complexes | Functionalization of the benzonitrile ring |

Organocatalysis and Superbase-Mediated Transformations

Organocatalysis offers a metal-free alternative for the asymmetric functionalization of this compound. The acidic proton at the central carbon of the 1,3-dicarbonyl moiety can be readily abstracted by a chiral organic base, such as a cinchona alkaloid derivative or a primary amine-thiourea catalyst, to generate a chiral enolate. nih.gov This enolate can then participate in a variety of stereoselective reactions.

For example, the Michael addition of the enolate derived from this compound to α,β-unsaturated carbonyl compounds would lead to the formation of a new C-C bond and potentially two new stereocenters. The stereochemical outcome of such reactions is often controlled by the formation of specific hydrogen-bonding interactions between the catalyst, the nucleophile, and the electrophile. nih.gov

Superbases, such as phosphazenes or amidines, can also be employed to generate the enolate of this compound. These strong, non-nucleophilic bases can quantitatively deprotonate the dicarbonyl compound, allowing for subsequent reactions with a wide range of electrophiles under stoichiometric control. This approach would be particularly useful for reactions that are not amenable to weaker bases or for achieving high yields in challenging transformations.

Table 2: Potential Organocatalytic and Superbase-Mediated Reactions

| Reaction Type | Catalyst/Reagent | Potential Product |

| Asymmetric Michael Addition | Chiral amine-thiourea catalyst | Chiral adduct with new stereocenters |

| Aldol (B89426) Reaction | Chiral Proline derivative | β-hydroxy dicarbonyl compound |

| Alkylation with Alkyl Halides | Superbase (e.g., P4-tBu) | C-alkylated derivative |

Photocatalysis and Photoredox Chemistry in Functionalization Reactions

The conjugated system of this compound, which includes the benzonitrile ring and the enone functionality, makes it a candidate for photocatalytic and photoredox transformations. The benzonitrile moiety, in particular, can undergo photocatalytic reduction or oxidation. For example, in the presence of a suitable photocatalyst and a sacrificial electron donor, the cyano group could be reduced to an aminomethyl group. rsc.org Conversely, with an electron acceptor, oxidative transformations of the molecule could be initiated. researchgate.netdaneshyari.com

The enone part of the molecule is also photoactive and could participate in [2+2] cycloadditions with alkenes upon direct irradiation or in the presence of a photosensitizer. The extended conjugation in this compound may influence the energy of the excited states and, consequently, the feasibility and outcome of such photochemical reactions.

Photoredox catalysis could also be employed to generate radical intermediates from this compound. For instance, single-electron reduction of the enone could lead to a radical anion, which could then undergo further reactions. Alternatively, the dicarbonyl moiety could be deprotonated, and the resulting enolate could be oxidized by a photoredox catalyst to generate a nucleophilic radical, which could then be trapped by a suitable radical acceptor.

Lewis Acid Catalysis in Promoting Specific Transformations

Lewis acids are expected to readily coordinate to the carbonyl oxygens of the dicarbonyl and enone functionalities in this compound. This coordination would enhance the electrophilicity of the carbonyl carbons and the β-carbon of the enone system, thereby activating the molecule towards nucleophilic attack. wikipedia.org

This activation strategy can be exploited in a variety of reactions. For example, the Diels-Alder reaction of the enone part of the molecule with a diene could be significantly accelerated by the presence of a Lewis acid. researchgate.net The Lewis acid would lower the energy of the LUMO of the enone, leading to a smaller HOMO-LUMO gap with the diene and a faster reaction rate. Chiral Lewis acids could be used to induce enantioselectivity in such cycloadditions.

Lewis acids can also promote conjugate additions to the enone system. In the presence of a Lewis acid, even weak nucleophiles can add to the β-position of the enone. Furthermore, Lewis acids can influence the regioselectivity of reactions involving the dicarbonyl moiety, for example, by favoring O-acylation over C-acylation. The choice of the Lewis acid, from hard acids like AlCl₃ to softer ones like Sc(OTf)₃, can be crucial in directing the outcome of the reaction. acs.orgnih.gov

Table 3: Potential Lewis Acid-Catalyzed Transformations

| Reaction Type | Lewis Acid (Example) | Effect of Catalyst |

| Diels-Alder Reaction | Chiral Boron or Titanium complexes | Rate acceleration and enantioselectivity |

| Conjugate Addition | Scandium(III) triflate | Activation of the enone towards nucleophiles |

| Friedel-Crafts Acylation | Aluminum chloride | Regioselective acylation |

Computational and Theoretical Investigations of 4 2 Acetyl 3 Oxo 1 Butenyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and stable molecular conformations of organic molecules. unimelb.edu.au For 4-(2-acetyl-3-oxo-1-butenyl)benzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or larger, can provide detailed insights into its geometry and electronic properties. nih.govresearchgate.net

The benzonitrile (B105546) group features a planar aromatic ring with a linear cyano group. The nitrile group is strongly electron-withdrawing, which influences the electron distribution within the benzene (B151609) ring. The vinyl group attached to the ring extends the conjugation. The 2-acetyl-3-oxo-1-butenyl side chain is conformationally flexible due to rotation around several single bonds. The β-diketone-like fragment can exist in keto-enol tautomeric forms, with the enol form often stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net Computational methods can predict the relative energies of different conformers and tautomers to identify the most stable structures in the gas phase and in solution. nih.govresearchgate.net

The planarity of the conjugated system is a key factor in its electronic structure. Torsional angles between the phenyl ring and the butenyl chain, as well as within the side chain itself, will significantly impact the extent of π-electron delocalization. A potential energy surface scan for these rotations can identify the lowest energy conformations. youtube.com

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound (Illustrative Data) This table is generated based on typical values for similar molecular fragments calculated by DFT methods.

| Parameter | Predicted Value | Structural Fragment |

|---|---|---|

| C≡N bond length | 1.15 Å | Nitrile |

| C-C (aromatic) bond lengths | 1.39 - 1.41 Å | Benzene ring |

| C=C (vinyl) bond length | 1.34 Å | Butenyl chain |

| C=O (acetyl) bond length | 1.23 Å | Acetyl group |

| C=O (oxo) bond length | 1.24 Å | Oxo group |

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com

For this compound, the electronic character of its frontier orbitals will be determined by its constituent functional groups. The extended π-conjugation across the benzonitrile and the enone system will lead to a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to non-conjugated analogues.

The LUMO is expected to have significant contributions from the α,β-unsaturated ketone moiety, particularly at the β-carbon, making this site highly electrophilic and susceptible to nucleophilic attack (conjugate addition). rsc.orglibretexts.orgwikipedia.org The electron-withdrawing nature of the benzonitrile group will further lower the energy of the LUMO, enhancing its electrophilicity. The HOMO, on the other hand, would likely be distributed across the π-system, with potential high densities on the enol tautomer, if present.

Table 2: Calculated Frontier Orbital Energies and Properties for this compound (Illustrative Data) This table is generated based on typical values for similar conjugated systems.

| Property | Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates moderate nucleophilicity |

| LUMO Energy | -2.5 eV | Indicates strong electrophilicity |

| HOMO-LUMO Gap | 4.0 eV | Suggests high reactivity |

Elucidation of Reaction Mechanisms through Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states (TS). semanticscholar.org A transition state is a first-order saddle point on the potential energy surface that connects reactants and products. By calculating the energy of the transition state, the activation energy of a reaction can be determined, providing insights into the reaction kinetics. researchgate.net

For this compound, a key reaction would be the Michael addition of a nucleophile to the β-carbon of the α,β-unsaturated ketone. masterorganicchemistry.comrsc.org Transition state modeling can be used to explore the mechanism of this reaction, including the approach of the nucleophile, the formation of the new carbon-nucleophile bond, and the subsequent protonation steps. acs.org The geometry of the transition state can reveal whether the reaction is synchronous or asynchronous.

Furthermore, computational modeling can compare the activation barriers for competing reaction pathways, such as 1,2-addition to the carbonyl group versus 1,4-conjugate addition. For soft nucleophiles, the 1,4-addition pathway is generally favored for α,β-unsaturated ketones, and transition state calculations can quantify this preference. youtube.com

Computational Analysis of Reaction Pathways and Energy Profiles

By connecting reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. smu.edu This profile provides a comprehensive thermodynamic and kinetic picture of a chemical transformation. For reactions involving this compound, computational analysis can map out the entire energy landscape.

For example, in a base-catalyzed conjugate addition, the reaction pathway would likely involve the formation of an enolate intermediate after the initial nucleophilic attack. masterorganicchemistry.com The stability of this intermediate and the energy barriers for its formation and subsequent reactions can be calculated. The energy profile would show the relative energies of all species along the reaction coordinate, allowing for the identification of the rate-determining step. acs.org

Solvent effects are crucial in many reactions and can be included in computational models using implicit or explicit solvent models. mdpi.com These models can significantly alter the calculated energy profiles and provide a more realistic description of reactions in solution.

Table 3: Illustrative Energy Profile for the Michael Addition of a Thiol to this compound This table presents hypothetical relative free energies (in kcal/mol) for a plausible reaction pathway.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Enolate Intermediate | -5.8 |

In Silico Design and Prediction of Novel Chemical Transformations

The predictive power of computational chemistry can be harnessed for the in silico design of novel molecules and the prediction of new chemical reactions. mit.edunih.gov Based on the calculated electronic structure and reactivity of this compound, new transformations can be envisioned.

For instance, its role as a versatile building block in multicomponent reactions could be explored computationally. The presence of multiple reactive sites—the nitrile group, the carbonyl groups, and the electrophilic double bond—suggests that it could participate in a variety of cycloaddition or domino reactions. researchgate.net Computational screening of potential reaction partners and pathways can help identify promising new synthetic routes. mdpi.com

Furthermore, by modifying the substituents on the benzonitrile ring or the acetyl/oxo groups, the electronic properties and reactivity of the molecule can be fine-tuned. researchgate.net For example, adding electron-donating groups to the ring would be predicted to increase the HOMO energy and potentially alter the regioselectivity of certain reactions. In silico studies can guide synthetic efforts by predicting the outcomes of such modifications before they are attempted in the laboratory.

Applications and Advanced Materials Chemistry of Derivatives of 4 2 Acetyl 3 Oxo 1 Butenyl Benzonitrile

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Chemical Synthesis

The β-dicarbonyl motif in 4-(2-acetyl-3-oxo-1-butenyl)benzonitrile and its derivatives serves as a versatile handle for the construction of a diverse range of heterocyclic systems. The reactivity of the 1,3-dicarbonyl unit allows for condensation reactions with various dinucleophiles, leading to the formation of five- and six-membered rings, which are core structures in many pharmaceutically active compounds and functional materials.

The Knorr pyrazole (B372694) synthesis, for instance, utilizes the reaction of a β-dicarbonyl compound with a hydrazine (B178648) derivative to yield pyrazoles. youtube.com Similarly, the Pinner synthesis and related methodologies enable the construction of pyrimidine (B1678525) rings through the condensation of β-dicarbonyls with amidines. slideshare.netresearchgate.net The Hantzsch pyridine (B92270) synthesis and its variations also employ β-dicarbonyl compounds to generate pyridine derivatives. baranlab.orgorganic-chemistry.orgrsc.org

These classical reactions, along with more modern synthetic protocols, underscore the importance of this compound derivatives as key intermediates. The presence of the benzonitrile (B105546) group can further influence the electronic properties and reactivity of the resulting heterocyclic products, opening avenues for the synthesis of novel compounds with tailored characteristics.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from β-Dicarbonyl Precursors

| Heterocycle | Reactant(s) | Synthetic Method | Reference(s) |

|---|---|---|---|

| Pyrazole | Hydrazine derivatives | Knorr pyrazole synthesis | youtube.commdpi.comorganic-chemistry.orgnih.gov |

| Pyrimidine | Amidines, Urea, Thiourea | Pinner pyrimidine synthesis | slideshare.netresearchgate.netrsc.orgmdpi.com |

Derivatization for the Development of Functional Materials

The unique combination of a polar nitrile group and a versatile dicarbonyl moiety makes derivatives of this compound attractive candidates for the development of advanced functional materials.

Precursors for Polymeric Architectures

The vinyl group within the 1-butenyl chain of this compound provides a polymerizable handle, allowing for its incorporation into various polymer backbones through free-radical polymerization and other techniques. nih.govnih.govlibretexts.org The resulting polymers would feature pendant groups containing both the benzonitrile and the β-diketone functionalities.

While direct polymerization of this specific monomer is not extensively documented, the polymerization of other vinyl-substituted β-diketones has been successfully demonstrated. acs.orgacs.orgmdpi.com These monomers can undergo polymerization to create polymers with metal-chelating properties, where the β-diketone units can coordinate with metal ions. Similarly, polymers with pendant benzonitrile groups have been synthesized and are known to exhibit interesting thermal and electronic properties. researchgate.netresearchgate.net

The copolymerization of this compound derivatives with other vinyl monomers, such as styrene (B11656) or acrylates, could lead to the development of functional copolymers with tunable properties. rsc.org The benzonitrile groups can enhance the thermal stability and dielectric properties of the polymer, while the β-diketone units can be used for post-polymerization modification or for the creation of cross-linked networks.

Constituents in Organic Electronic and Optoelectronic Materials

The benzonitrile moiety is a well-known electron-withdrawing group, making its derivatives promising components in donor-acceptor molecules for organic electronics. rsc.org These materials are crucial for applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.

In the context of OLEDs, benzonitrile derivatives have been extensively investigated as host materials and as emitters, particularly for Thermally Activated Delayed Fluorescence (TADF). nih.govmdpi.com TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. acs.orgnih.gov The design of TADF molecules often involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be achieved by linking electron-donating and electron-accepting units. The benzonitrile group serves as an effective acceptor in such systems.

For instance, multi-carbazole substituted benzonitrile derivatives have been synthesized and shown to exhibit high photoluminescence quantum yields and have been successfully incorporated into high-efficiency blue and green TADF-OLEDs. researchgate.net The derivatization of the this compound scaffold with suitable donor moieties could lead to a new class of TADF emitters with tunable emission properties.

Table 2: Benzonitrile Derivatives in TADF-OLEDs

| Compound Type | Role | Key Feature | Reference(s) |

|---|---|---|---|

| Pentacarbazolylbenzonitrile | Emitter | High external quantum efficiency in blue OLEDs | acs.org |

| Multi-carbazole substituted benzonitriles | Emitter/Host | High photoluminescence quantum yield | researchgate.netmdpi.com |

Exploration in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the cornerstone of supramolecular chemistry. Benzonitrile derivatives have emerged as valuable building blocks in this field due to the directional nature of the nitrile group's interactions and the potential for π-π stacking of the aromatic ring.

Recent studies have shown that supramolecular macrocycles can be designed to precisely recognize and bind benzonitrile derivatives through a combination of non-covalent interactions, mimicking a "key-lock" mechanism. nih.govacs.org This has significant implications for crystal engineering, where the predictable self-assembly of molecules is used to design new solid-state materials with desired properties. rsc.org

The derivatives of this compound, with their multiple functional groups, offer several potential sites for intermolecular interactions, including hydrogen bonding through the dicarbonyl moiety and dipole-dipole interactions involving the nitrile group. This could lead to the formation of complex supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or even three-dimensional frameworks. rsc.org Furthermore, the self-assembly of these molecules could be influenced by external stimuli, such as solvent polarity or temperature, leading to dynamic and responsive materials. youtube.com The formation of supramolecular polymers from appropriately functionalized derivatives is also a possibility, leading to materials with interesting viscoelastic and self-healing properties. rsc.orgtue.nl

Investigation of Molecular Interactions with Biological Targets for Chemical Probe Design

The design of small molecules that can selectively interact with biological targets is a fundamental aspect of chemical biology and drug discovery. nih.gov The structural motifs present in this compound and its derivatives make them interesting scaffolds for the development of chemical probes to study biological processes.

The β-diketone moiety is a known pharmacophore that can interact with various enzymes. researchgate.net For example, derivatives of 4-oxo-2-butenoic acid, which share a similar structural feature, have been designed as inhibitors of HIV-1 integrase. mdpi.com The ability of the β-diketone to chelate metal ions is also a key feature in the design of inhibitors for metalloenzymes.

Furthermore, the benzonitrile group can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme. Benzonitrile-containing compounds have been investigated as inhibitors of various enzymes, including carbonic anhydrases. chemrxiv.orgnih.govnih.gov The development of derivatives of this compound could lead to novel inhibitors of these and other enzymes.

Molecular docking studies can be employed to predict the binding modes of these derivatives with their target proteins, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov The versatility of the β-dicarbonyl core allows for the facile introduction of various substituents, enabling the optimization of binding affinity and selectivity for a specific biological target.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Styrene |

| Acrylates |

| Pentacarbazolylbenzonitrile |

| Multi-carbazole substituted benzonitriles |

| Dibenzonitrile-substituted dipyridophenazine |

Future Directions and Emerging Research Avenues in the Organic Chemistry of 4 2 Acetyl 3 Oxo 1 Butenyl Benzonitrile

Development of Innovative and Atom-Economical Synthetic Methodologies

The future synthesis of 4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile will likely pivot towards greener and more efficient methodologies that maximize atom economy. jocpr.com Current synthetic approaches to similar β-dicarbonyl and enone structures often rely on classical condensation reactions. However, emerging strategies can offer significant improvements in terms of yield, selectivity, and environmental impact.

One promising direction is the application of transition-metal-catalyzed cross-coupling reactions. globethesis.com For instance, a palladium- or copper-catalyzed approach could enable the direct C-H functionalization of a simpler benzonitrile (B105546) precursor, coupling it with a suitable acetyl-3-oxo-1-butenyl fragment. globethesis.com This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Furthermore, the principles of green chemistry could be rigorously applied through the use of catalytic methods that minimize waste. nih.govresearchgate.net Isomerization reactions of appropriately substituted propargyl alcohols, for example, present an atom-economical route to conjugated enones. nih.gov The development of a one-pot synthesis, perhaps from 4-formylbenzonitrile, acetylacetone (B45752), and a dehydrating agent under solvent-free or aqueous conditions, would also represent a significant advancement. ajgreenchem.com

| Synthetic Strategy | Key Advantages | Potential Catalysts/Reagents | Relevant Research Areas |

| Transition-Metal-Catalyzed Cross-Coupling | High efficiency, direct C-H functionalization | Palladium, Copper, Nickel complexes | C-H activation, Organometallic chemistry |

| Catalytic Isomerization | 100% atom economy | Ruthenium, Gold catalysts | Green chemistry, Rearrangement reactions |

| One-Pot Condensation Reactions | Procedural simplicity, reduced waste | Solid acid/base catalysts, ionic liquids | Heterogeneous catalysis, Solvent-free synthesis |

| Biocatalysis | High selectivity, mild reaction conditions | Engineered enzymes (e.g., aldolases) | Enzyme catalysis, Synthetic biology |

Exploration of Unprecedented Reactivity and Reaction Discovery

The unique electronic and steric environment of this compound, arising from the interplay of its electron-withdrawing benzonitrile group and the reactive enone and β-dicarbonyl moieties, suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations that leverage this intricate functionality.

The conjugated enone system is a prime target for asymmetric catalysis. The development of novel chiral catalysts, such as organocatalysts or transition-metal complexes, could enable highly enantioselective conjugate additions of various nucleophiles. nih.gov This would provide access to a wide array of chiral building blocks for the synthesis of complex molecules.

Furthermore, the β-dicarbonyl unit can participate in a variety of cyclization and multicomponent reactions. rsc.org By carefully selecting reaction partners and conditions, it should be possible to construct novel heterocyclic frameworks fused to the benzonitrile ring. researchgate.net The exploration of photochemical or electrochemical activation could also unlock new reaction pathways, potentially leading to the discovery of unprecedented cycloaddition or rearrangement reactions. fiveable.me

Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The application of advanced in situ spectroscopic techniques will be instrumental in achieving this.

Real-time monitoring of reactions using techniques such as in situ NMR, IR, and Raman spectroscopy can provide invaluable information about the formation and consumption of reactants, intermediates, and products. researchgate.netaiche.org This data can help to identify transient species and elucidate complex reaction pathways. For example, monitoring a catalytic reaction in real-time could reveal the nature of the active catalytic species and the rate-determining step. aiche.org

Mass spectrometry techniques, particularly those capable of in-situ analysis, can also play a significant role in identifying reaction intermediates and byproducts, providing further mechanistic insights. njit.edu Coupling these experimental techniques with computational studies will allow for a comprehensive understanding of the reaction energetics and transition state geometries. nih.govacs.org

| Spectroscopic Technique | Information Gained | Application in Studying this compound |

| In Situ NMR Spectroscopy | Reaction kinetics, identification of intermediates | Monitoring the progress of condensation or cycloaddition reactions. |

| In Situ IR/Raman Spectroscopy | Changes in functional groups, catalyst-substrate interactions | Observing the coordination of the carbonyl groups to a metal catalyst. |

| In Situ Mass Spectrometry | Identification of transient species, reaction byproducts | Detecting short-lived intermediates in photochemical reactions. |

| X-ray Crystallography | Precise three-dimensional molecular structure | Determining the solid-state conformation and intermolecular interactions. |

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry

The future of research on this compound is not confined to the realm of traditional organic synthesis. Its unique structure suggests significant potential for interdisciplinary applications, particularly at the intersection of organic chemistry, materials science, and theoretical chemistry.

The presence of the benzonitrile group, a common moiety in liquid crystals and luminescent materials, suggests that derivatives of this compound could exhibit interesting photophysical properties. mdpi.com Theoretical calculations can be employed to predict the electronic structure and spectroscopic properties of such derivatives, guiding the design of new materials for applications in organic light-emitting diodes (OLEDs) or sensors.

Furthermore, the ability of the β-dicarbonyl unit to chelate metal ions opens up possibilities in the design of novel catalysts and functional materials. By incorporating this compound into metal-organic frameworks (MOFs) or polymers, it may be possible to create materials with tailored catalytic activity or selective absorption properties. The synergy between experimental synthesis and theoretical modeling will be crucial in predicting the properties of these new materials and optimizing their performance. bohrium.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.